molecular formula C12H15N3O B1240506 (3Z)-3-[(4-methylphenyl)hydrazinylidene]piperidin-2-one CAS No. 3464-81-1

(3Z)-3-[(4-methylphenyl)hydrazinylidene]piperidin-2-one

Cat. No. B1240506
CAS RN: 3464-81-1
M. Wt: 217.27 g/mol
InChI Key: BWCYYCWSCABXGH-PTNGSMBKSA-N
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Description

Synthesis Analysis

Synthesis of compounds similar to “(3Z)-3-[(4-methylphenyl)hydrazinylidene]piperidin-2-one” often involves multi-component reactions, highlighting the complexity and the precision required in chemical synthesis. For example, the synthesis of related piperidin-4-one compounds involves one-pot reactions that combine aldehydes, malonate, and piperidine, underlining the versatility and reactivity of piperidine derivatives (I. Khan et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds is characterized by techniques such as X-ray crystallography, revealing important details about the arrangement of atoms and the overall geometry of the molecule. For instance, studies on similar piperidin-4-one derivatives have shown various conformations and interactions, such as hydrogen bonding and C-H…π interactions, which play a significant role in the stability and reactivity of these compounds (R. Arulraj et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving piperidine derivatives are diverse, with the ability to undergo various transformations, including cyclizations, additions, and substitutions. The reactivity of these compounds can be attributed to the presence of multiple functional groups that offer different sites for chemical reactions (B. Warren & E. Knaus, 1987).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as melting points, boiling points, and solubility, are determined by their molecular structure. The presence of functional groups, such as carbonyl and amino groups, influences these properties, affecting their behavior in different environments (S. Fatma et al., 2017).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards various reagents, are crucial for understanding the chemistry of piperidine derivatives. Studies involving density functional theory (DFT) provide insights into the electronic structure, which in turn helps predict reactivity patterns and stability of these compounds (R. V. et al., 2021).

Scientific Research Applications

Fluorescent Sensors

(3Z)-3-[(4-methylphenyl)hydrazinylidene]piperidin-2-one derivatives have been utilized in the development of fluorescent sensors. A study by Wang et al. (2014) describes the synthesis of hydrazide-based fluorescent probes that can selectively recognize Cu2+ and Hg2+ in aqueous solutions. These sensors exhibit distinct emission characteristics and color changes, allowing for their detection with the naked eye (Wang et al., 2014).

Crystal Structure Analysis

Research by Kumar et al. (2010) involves a compound structurally related to (3Z)-3-[(4-methylphenyl)hydrazinylidene]piperidin-2-one. This study focuses on the crystal structure, showcasing how the piperidin-4-one and fused pyrrolidine rings adopt envelope conformations. Such research provides valuable insights into the molecular geometry of similar compounds (Kumar et al., 2010).

Anticonvulsant Properties

Georges et al. (1989) explored the structural and electronic properties of anticonvulsant drugs, including compounds related to (3Z)-3-[(4-methylphenyl)hydrazinylidene]piperidin-2-one. Their study provides insights into the molecular interactions and orientations critical to the medicinal utility of these compounds (Georges et al., 1989).

Synthesis and Molecular Structure

Khan et al. (2013) conducted research on the synthesis and molecular structure of a compound similar to (3Z)-3-[(4-methylphenyl)hydrazinylidene]piperidin-2-one. This study highlights the importance of hydrogen bonding and C-H...π interactions in stabilizing the molecular structure, which is crucial for understanding the chemical behavior of such compounds (Khan et al., 2013).

properties

IUPAC Name

(3Z)-3-[(4-methylphenyl)hydrazinylidene]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9-4-6-10(7-5-9)14-15-11-3-2-8-13-12(11)16/h4-7,14H,2-3,8H2,1H3,(H,13,16)/b15-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCYYCWSCABXGH-PTNGSMBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NN=C2CCCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/N=C\2/CCCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-3-[(4-methylphenyl)hydrazinylidene]piperidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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